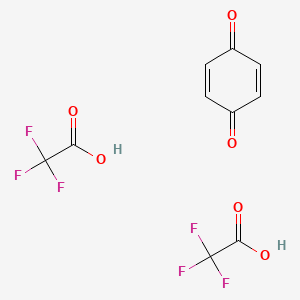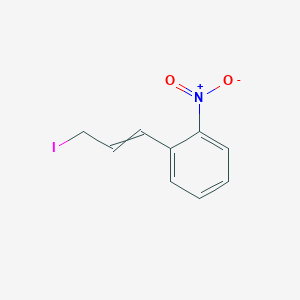
1-(3-Iodoprop-1-en-1-yl)-2-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Iodoprop-1-en-1-yl)-2-nitrobenzene is an organic compound characterized by the presence of an iodine atom attached to a prop-1-en-1-yl group and a nitro group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Iodoprop-1-en-1-yl)-2-nitrobenzene typically involves the iodination of a prop-1-en-1-yl precursor followed by nitration of the benzene ring. The reaction conditions often require the use of iodine and a suitable oxidizing agent for the iodination step, and a nitrating mixture (such as a combination of nitric acid and sulfuric acid) for the nitration step.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination and nitration processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Iodoprop-1-en-1-yl)-2-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction of the nitro group can yield amines.
Substitution: The iodine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like sodium azide or thiols can replace the iodine atom under suitable conditions.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of azides or thiols-substituted products.
Aplicaciones Científicas De Investigación
1-(3-Iodoprop-1-en-1-yl)-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a radiolabeling agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3-Iodoprop-1-en-1-yl)-2-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the iodine atom can undergo substitution reactions. These interactions can affect various biochemical pathways and molecular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3-Bromoprop-1-en-1-yl)-2-nitrobenzene
- 1-(3-Chloroprop-1-en-1-yl)-2-nitrobenzene
- 1-(3-Fluoroprop-1-en-1-yl)-2-nitrobenzene
Uniqueness
1-(3-Iodoprop-1-en-1-yl)-2-nitrobenzene is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The larger atomic radius and higher atomic weight of iodine can influence the compound’s behavior in chemical reactions and its interactions with other molecules.
Propiedades
Número CAS |
918959-07-6 |
|---|---|
Fórmula molecular |
C9H8INO2 |
Peso molecular |
289.07 g/mol |
Nombre IUPAC |
1-(3-iodoprop-1-enyl)-2-nitrobenzene |
InChI |
InChI=1S/C9H8INO2/c10-7-3-5-8-4-1-2-6-9(8)11(12)13/h1-6H,7H2 |
Clave InChI |
MCGZYYYOHXBZFA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C=CCI)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


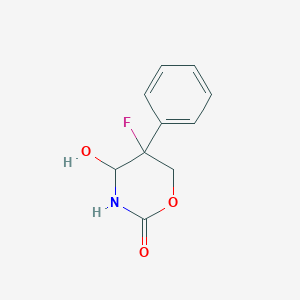
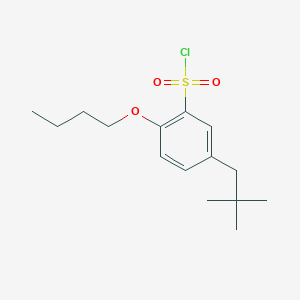
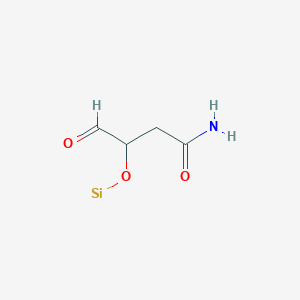
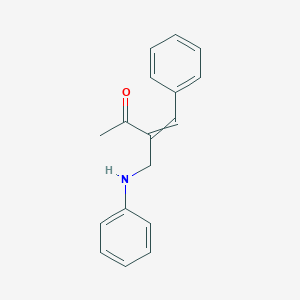
![N-[1-(2-Iodophenyl)ethyl]-N-(propan-2-yl)acetamide](/img/structure/B14203768.png)
![3,5-Dichloro-n-[(4-fluoro-1-pentylpiperidin-4-yl)methyl]benzamide](/img/structure/B14203775.png)
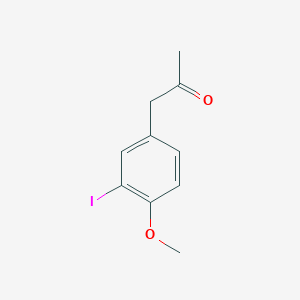
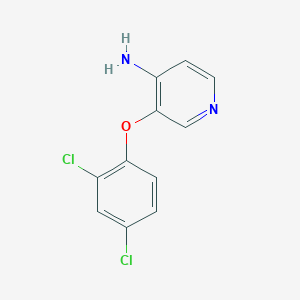
![[(2R,3S,4R,5R)-5-(2,4-dioxo-3-phenacylpyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14203802.png)
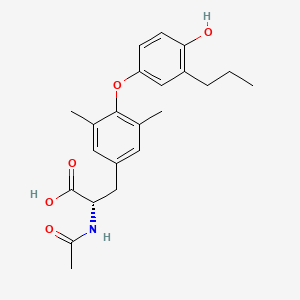
![2,6-Bis[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]pyridine](/img/structure/B14203808.png)
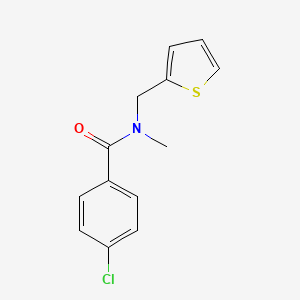
![2-Methoxy-4-[4-(methoxymethyl)-1,3-dioxolan-2-yl]phenol](/img/structure/B14203833.png)
